2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE
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Overview
Description
2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE is a synthetic organic compound that features an adamantane moiety, a phenoxy group, and an acetamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Adamantylamine Intermediate: Adamantane is reacted with a suitable amine to form 1-adamantylamine.
Coupling with Phenoxy Group: The adamantylamine is then coupled with a phenoxy group through a nucleophilic substitution reaction.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or antiviral properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The phenoxy and acetamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantyl group but lacks the phenoxy and acetamide functionalities.
Phenoxyacetamide: Contains the phenoxy and acetamide groups but lacks the adamantyl moiety.
N-tert-Butylacetamide: Features the acetamide group with a tert-butyl substituent but lacks the adamantyl and phenoxy groups.
Uniqueness
2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}PHENOXY)-N-TERT-BUTYLACETAMIDE is unique due to the combination of its structural elements, which confer specific chemical and physical properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the phenoxy and acetamide groups contribute to its reactivity and potential biological activity.
Properties
Molecular Formula |
C23H34N2O2 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[4-[(1-adamantylamino)methyl]phenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C23H34N2O2/c1-22(2,3)25-21(26)15-27-20-6-4-16(5-7-20)14-24-23-11-17-8-18(12-23)10-19(9-17)13-23/h4-7,17-19,24H,8-15H2,1-3H3,(H,25,26) |
InChI Key |
NSXWEEAPXQWNAA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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